5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H, (H,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with an ethynyl group attached at the 5-position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 142.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Functionalization and Derivatives
Functionalization of 1H-pyrrolo[2,3-b]pyridine, a close relative of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, is studied for developing agrochemicals and functional materials. Researchers have introduced various amino groups onto 7-azaindole to form multidentate agents and podant-type compounds. This research suggests that functionalization of such compounds can lead to fungicidal activities and other applications in agriculture and materials science (Minakata et al., 1992).
Antibacterial Properties
A series of compounds based on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from related structures, demonstrated in vitro antibacterial activity. This indicates potential applications in the development of new antibacterial agents (Toja et al., 1986).
Structural and Chemical Analysis
X-ray crystallographic and NMR studies of certain derivatives like trans-2,3-dichloro-5-ethyl-2,3-dihydrothieno[2,3-b]pyridine syn-1-oxide offer insights into the structure and stereochemistry of these compounds. Such studies are crucial for understanding the chemical properties and potential applications in various scientific fields (Klemm et al., 1999).
Synthesis of Novel Derivatives
Efficient synthesis methods for novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been developed, incorporating tetrahedral fragments and spiro-frameworks. Such methods could lead to new compounds with potential applications in pharmacology and materials science (Vilches-Herrera et al., 2013).
Potential Anticancer Agents
Pyrrolyl-pyridine heterocyclic compounds have shown significant anticancer activity against various cancer cell lines, including human cervical and breast cancer cell lines. This suggests their potential use in the development of new anticancer drugs (Mallisetty et al., 2023).
Versatility in Pharmaceutical Research
6,7-Dihydro-5H-cyclopenta[b] pyridine, structurally similar to this compound, is used in pharmaceutical research, particularly as a side-chain in fourth-generation Cefpirome production. This highlights the versatility of such compounds in drug development (Fu Chun, 2007).
Safety and Hazards
The safety information for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine indicates that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOZOQHSOWIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717513 | |
Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207351-16-3 | |
Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207351-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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